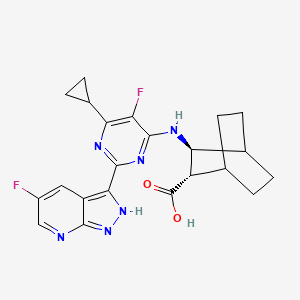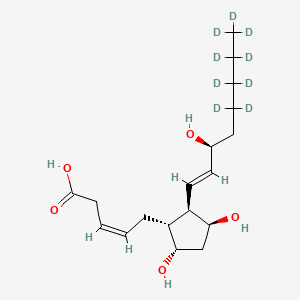
2,3-Dinor-11beta-prostaglandin F2alpha-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dinor-11beta-prostaglandin F2 alpha is a metabolite of prostaglandin D2. It is a significant biomarker used in the diagnosis and monitoring of various medical conditions, particularly those related to mast cell activation disorders such as systemic mastocytosis. Elevated levels of this compound in urine are indicative of increased prostaglandin D2 levels, which are associated with conditions like asthma and impaired lung function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinor-11beta-prostaglandin F2 alpha typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly specific and sensitive, allowing for the precise quantification of the compound in biological samples. The process involves the addition of deuterium-labeled 2,3-Dinor-11beta-prostaglandin F2 alpha and reagents to the samples, followed by liquid-liquid extraction .
Industrial Production Methods
Industrial production of 2,3-Dinor-11beta-prostaglandin F2 alpha is not commonly reported, as it is primarily used in research and diagnostic settings. The compound is usually synthesized in specialized laboratories using advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dinor-11beta-prostaglandin F2 alpha undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its metabolic conversion and biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 2,3-Dinor-11beta-prostaglandin F2 alpha include oxidizing agents and reducing agents. The conditions for these reactions are typically mild, given the compound’s sensitivity to harsh environments .
Major Products Formed
The major products formed from the reactions of 2,3-Dinor-11beta-prostaglandin F2 alpha include various metabolites that are excreted in urine. These metabolites are used as biomarkers for diagnosing and monitoring diseases .
Wissenschaftliche Forschungsanwendungen
2,3-Dinor-11beta-prostaglandin F2 alpha has several scientific research applications:
Wirkmechanismus
2,3-Dinor-11beta-prostaglandin F2 alpha exerts its effects by binding to specific prostaglandin receptors. This binding triggers a cascade of molecular events that lead to the activation of various signaling pathways. These pathways are involved in inflammatory responses, smooth muscle contraction, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin D2: The parent compound from which 2,3-Dinor-11beta-prostaglandin F2 alpha is derived.
Thromboxane B2: Another prostaglandin metabolite used as a biomarker for platelet activation.
Leukotriene E4: A related compound involved in inflammatory responses.
Uniqueness
2,3-Dinor-11beta-prostaglandin F2 alpha is unique due to its specific role as a biomarker for mast cell activation disorders. Its elevated levels in urine provide a non-invasive diagnostic tool for conditions like systemic mastocytosis and asthma .
Eigenschaften
Molekularformel |
C18H30O5 |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI-Schlüssel |
IDKLJIUIJUVJNR-RJGNUDNQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


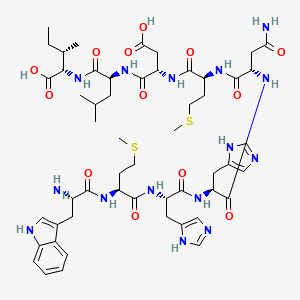
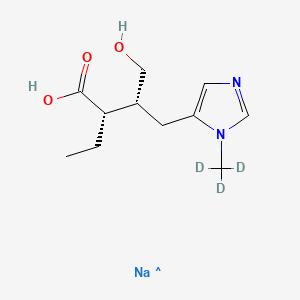
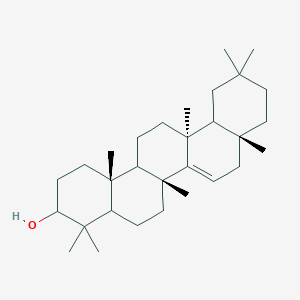
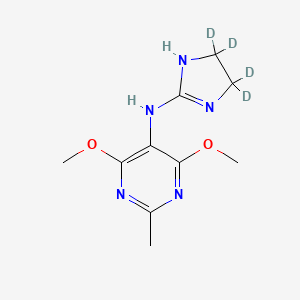
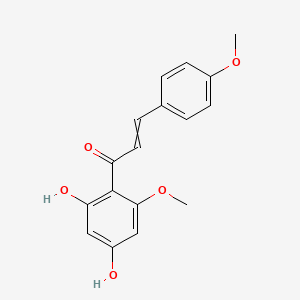
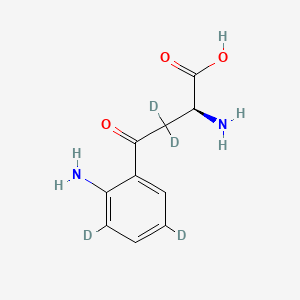
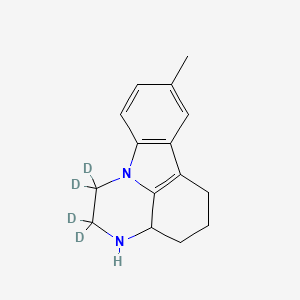
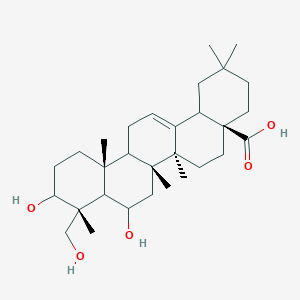
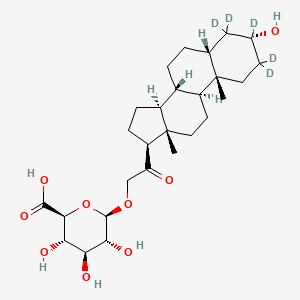
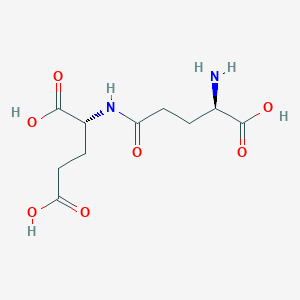
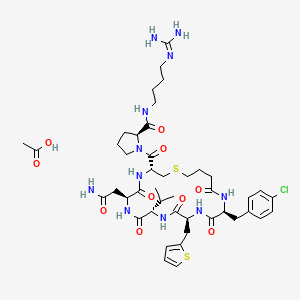
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
